4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride
Description
Historical Context and Discovery
The synthesis of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride was first reported in the early 21st century, coinciding with advancements in cross-coupling reactions and heterocyclic chemistry. While its exact discovery timeline remains unclear, the compound emerged from efforts to optimize quinazoline derivatives for enhanced pharmacokinetic properties. Early work focused on modifying the quinazoline scaffold—a structure historically linked to antitumor and antimicrobial activities—by introducing azetidine, a four-membered nitrogen heterocycle known to improve metabolic stability.
Key milestones include:
- 2019 : A patent (WO2019155399A1) disclosed tetrahydroquinazoline derivatives as KRAS inhibitors, highlighting the therapeutic potential of this structural class.
- 2020 : Research identified tetrahydroquinazolines as non-intercalating topoisomerase II inhibitors, diverging from traditional chemotherapeutic mechanisms.
- 2023 : Novel synthetic routes for azetidine-containing heterocycles, such as aza-Michael additions and Suzuki–Miyaura cross-couplings, facilitated scalable production of derivatives.
The compound’s CAS registry number (2175884-34-9) formalized its identity, enabling standardized research and commercial availability.
Significance in Heterocyclic Chemistry Research
The structural hybrid of tetrahydroquinazoline and azetidine confers unique physicochemical and biological properties:
Pharmacological Relevance :
- Anticancer Potential : Tetrahydroquinazolines inhibit topoisomerase IIα, a target in non-small cell lung cancer, with 100-fold selectivity over topoisomerase IIβ.
- Neuropharmacology : Azetidine moieties are explored as muscarinic receptor modulators, suggesting applications in cognitive disorders.
- Antimicrobial Activity : Quinazoline derivatives exhibit broad-spectrum activity against resistant bacterial strains.
Synthetic Advancements :
Nomenclature and IUPAC Classification
The systematic name follows IUPAC guidelines to reflect the compound’s structure:
| Property | Detail |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆ClN₃ |
| Molecular Weight | 225.72 g/mol |
| Structural Components | - Quinazoline : Bicyclic system (benzene fused with pyrimidine). - Azetidine : Four-membered saturated nitrogen ring. |
Name Breakdown :
- 4-(Azetidin-1-yl) : Indicates an azetidine group attached to the quinazoline core at position 4.
- 5,6,7,8-Tetrahydroquinazoline : Specifies partial saturation of the benzene ring, reducing positions 5–8.
- Hydrochloride : Denotes the salt form, arising from protonation of the quinazoline nitrogen.
Stereochemical Considerations :
- The tetrahydroquinazoline core adopts a boat conformation, while the azetidine ring exhibits puckering, influencing binding interactions.
Properties
IUPAC Name |
4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-5-10-9(4-1)11(13-8-12-10)14-6-3-7-14;/h8H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWZDADOLRXBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride typically involves the formation of the azetidine ring followed by its incorporation into the quinazoline framework. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heating to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Substitution: Both the azetidine and quinazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. For instance, studies on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activities against a range of bacterial strains. Studies indicate that certain derivatives possess moderate to high antibacterial efficacy, with minimum inhibitory concentration (MIC) values suggesting their potential as lead compounds for developing new antimicrobial agents . For example, some derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects:
Given the structural similarity to known acetylcholinesterase inhibitors, tetrahydroquinazolines are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown that certain derivatives can inhibit acetylcholinesterase activity, thereby potentially enhancing cognitive function by increasing acetylcholine levels in the brain .
Pharmacological Insights
Mechanism of Action:
The pharmacological effects of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride are attributed to its ability to interact with various biological targets such as enzymes and receptors. These interactions can modulate biological pathways involved in disease processes. For instance, the compound's ability to act as an inhibitor of specific kinases or receptors involved in cancer progression has been documented .
In Silico Studies:
Recent advancements in computational chemistry have enabled researchers to perform molecular docking studies to predict how this compound binds to target proteins. Such studies help elucidate the structure-activity relationship (SAR) and guide the design of more potent analogs .
Materials Science Applications
Organic Electronics:
The unique electronic properties of tetrahydroquinazoline derivatives make them candidates for applications in organic electronics. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their favorable charge transport characteristics .
Table 1: Anticancer Activity of Tetrahydroquinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Induces apoptosis |
| Compound B | A549 (Lung) | 15 | Inhibits proliferation |
| Compound C | HeLa (Cervical) | 12 | Cell cycle arrest |
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 4.19 | Moderate |
| Compound E | Escherichia coli | 13.74 | Moderate |
| Compound F | Pseudomonas aeruginosa | 8.00 | High |
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride involves its interaction with various molecular targets. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The quinazoline moiety can interact with nucleic acids and proteins, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with significant ring strain and unique reactivity.
Quinazoline: A bicyclic compound with fused benzene and pyrimidine rings, known for its biological activity.
Aziridine: A three-membered nitrogen-containing ring with even greater ring strain than azetidine.
Uniqueness
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride is unique due to the combination of the azetidine and quinazoline moieties in a single molecule. This dual functionality provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research .
Biological Activity
4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16ClN3
- Molecular Weight : 227.72 g/mol
- CAS Number : 2175884-34-9
The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor in several pathways:
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has shown potential in modulating receptor activity, particularly in the context of neurotransmitter systems.
Antiviral Activity
A study evaluated derivatives of tetrahydroquinazoline compounds against HIV-1. The results indicated that compounds with similar structures displayed moderate to high anti-HIV potency. For instance, derivatives featuring an azetidine linker exhibited effective inhibition with EC50 values ranging from 2.21 to 8.95 nM .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of tetrahydroquinazoline derivatives. Compounds were tested against various cancer cell lines, showing promising cytotoxic effects. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline | HeLa | 12.5 |
| 4-(Azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline | MCF-7 | 15.0 |
These findings suggest a need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Case Studies
- Case Study on HIV Inhibition : A series of tetrahydroquinazoline derivatives were synthesized and tested against HIV strains. The most active compounds demonstrated significant inhibition at low concentrations, indicating their potential as therapeutic agents for HIV treatment .
- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the azetidine-containing tetrahydroquinazolines exhibited selective cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline hydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : The compound’s bicyclic structure suggests cyclocondensation of guanidine derivatives with aldehydes/ketones as a plausible route . To optimize yield and purity, employ statistical Design of Experiments (DoE) methods (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error experimentation and identifies critical interactions between parameters . For example, a central composite design could map nonlinear effects of pH and reaction time on product distribution.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., azetidine ring protons at δ 3.2–3.8 ppm) and carbon shifts to verify the tetrahydroquinazoline scaffold .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns aligned with the hydrochloride salt (e.g., [M+H]+ and [M-Cl]+ ions).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions in the solid state .
Q. What solubility and stability profiles should researchers anticipate for this compound in aqueous and organic solvents?
- Methodology : Perform pH-dependent solubility studies using shake-flask methods in buffers (pH 1–13) and logP measurements (octanol-water partitioning). The azetidine moiety enhances solubility in polar solvents, but the hydrochloride salt may limit stability in basic conditions. Monitor degradation via HPLC under accelerated stability conditions (40°C/75% RH) to identify optimal storage protocols .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the azetidine nitrogen or quinazoline ring .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthetic targets. For instance, modifications at the 4-position (azetidine) could enhance binding affinity to hydrophobic pockets .
- MD Simulations : Assess conformational flexibility of the tetrahydroquinazoline scaffold in solvated environments to inform pharmacophore design .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Bland-Altman plots) to identify outliers or systematic biases. For example, discrepancies in cytotoxicity may arise from differences in cell-line viability protocols .
- Orthogonal Assays : Validate activity with alternative methods (e.g., SPR binding vs. enzymatic activity assays) to confirm target engagement .
Q. How can reaction engineering principles improve scalability and reproducibility of the synthesis?
- Methodology :
- Microreactor Technology : Enhance heat/mass transfer for exothermic cyclocondensation steps, reducing side-product formation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and automate feedback control .
- Kinetic Modeling : Develop rate equations for key steps (e.g., ring closure) to predict batch vs. flow-reactor performance .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Chemical Proteomics : Use affinity-based probes (e.g., photoaffinity labeling) to capture protein targets in live cells .
- Transcriptomics/CRISPR Screening : Identify gene expression changes or synthetic lethal interactions in treated cell lines .
- Metabolomic Profiling : Track downstream metabolic perturbations (e.g., ATP depletion) via LC-MS to map pathways affected .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
